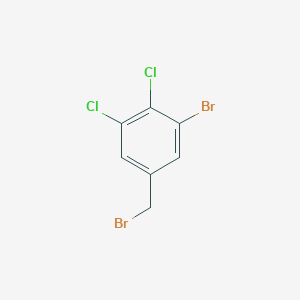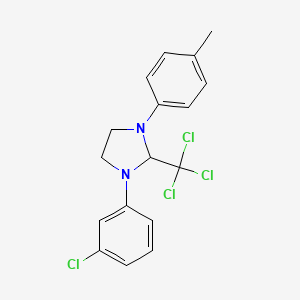
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a trichloromethyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate substituted anilines with trichloromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(fluoromethyl)imidazolidine
Uniqueness
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of substituents makes it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
61545-11-7 |
|---|---|
Molecular Formula |
C17H16Cl4N2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-5-7-14(8-6-12)22-9-10-23(16(22)17(19,20)21)15-4-2-3-13(18)11-15/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
ZVRGYKBZOCNENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

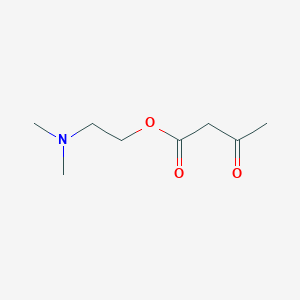

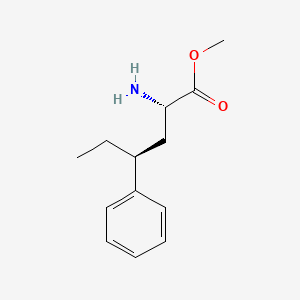
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8676836.png)
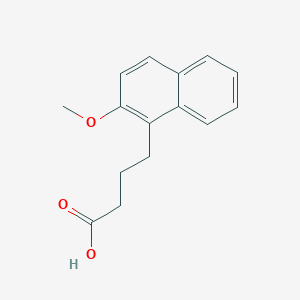

![[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B8676853.png)

![N,N,N',N'-Tetramethyl-1-(3-oxidotriazolo[4,5-b]pyridine-1,3-diium-1-ylidene)methanediamine](/img/structure/B8676862.png)

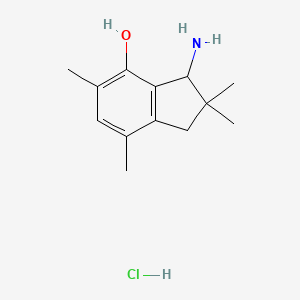
![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)
